molecular formula C12H15NO2 B8518356 1-(3-Methoxybenzyl)pyrrolidin-3-one

1-(3-Methoxybenzyl)pyrrolidin-3-one

Cat. No.: B8518356
M. Wt: 205.25 g/mol
InChI Key: URMBDJDWERVLEI-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)pyrrolidin-3-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidin-3-one

InChI

InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(7-12)8-13-6-5-11(14)9-13/h2-4,7H,5-6,8-9H2,1H3

InChI Key

URMBDJDWERVLEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(=O)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (14.6 mL, 170 mmol) in methylene chloride (100 mL) at −78° C., was added dimethyl sulfoxide (14.3 mL, 170 mmol). After 15 min, a solution of 1-(3-methoxybenzyl)pyrrolidin-3-ol (11.8 g, 56.8 mmol) from Step A above in methylene chloride (100 mL) was added dropwise. After 4 h, triethylamine (52 mL, 369 mmol) was added and the reaction mixture was warmed to ambient temperature. Water (50 mL) was added and the aqueous layer was separated and extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (methylene chloride to 1:1 methylene chloride/ethyl acetate) to provide 1-(3-methoxybenzyl)pyrrolidin-3-one (8.0 g, 68%) as a colorless oil: 1H NMR (CD3OD, 400 MHz) δ 7.26 (t, J=7.9 Hz, 1H), 7.00-6.92 (m, 2H), 6.89-6.81 (m, 1H), 3.81 (s, 3H), 3.72 (s, 2H), 2.99-2.95 (m, 2H), 2.94 (s, 2H), 2.41 (t, J=7.0 Hz, 2H); ESI MS (m/z) 206 [M+H]+.
Quantity
14.6 mL
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reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a −50 to −60° C. cooled solution of oxalyl chloride (5.3 mL of a 2 M solution in methylene chloride, 10.6 mmol) in methylene chloride (5.3 mL) was added methyl sulfoxide (1.5 mL, 21.2 mmol) in methylene chloride (5 mL). After 3 min, a solution of 1-(3-methoxybenzyl)pyrrolidin-3-ol (2.0 g, 9.6 mmol) from Step A above in methylene chloride (10 mL) was added dropwise. After 25 min added triethylamine (6.8 mL, 4.8 mmol) and the reaction mixture was warmed to ambient temperature. Water (30 mL) was added and the aqueous layer was separated and extracted with methylene chloride (20 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (methylene chloride to 1:1 methylene chloride/ethyl acetate) to provide 1-(3-methoxybenzyl)pyrrolidin-3-one (1.3 g, 66%) as a colorless oil: 1H NMR (DMSO-d6, 300 MHz) δ 7.24 (dd, J=8.1, 8.1 Hz, 1H), 6.91-6.81 (m, 3H), 3.74 (s, 3H), 3.65 (s, 2H), 2.87-2.82 (m, 4H), 2.37-2.32 (m, 2H).
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Quantity
30 mL
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solvent
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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5.3 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
6.8 mL
Type
reactant
Reaction Step Five

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